6-(Hydroxymethyl)pyridine-2-carbaldehyde
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Science
The pyridine ring, a nitrogen-containing heterocyclic aromatic compound, is a fundamental scaffold in chemical science, particularly in the realm of medicinal chemistry. nih.govrsc.org As an isostere of benzene, it is a key component in the formulation of over 7,000 drug molecules of medicinal importance. nih.govrsc.org The presence of the nitrogen atom in the pyridine ring imparts distinct polarity and hydrogen bonding capabilities, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.net This "privileged scaffold" is consistently incorporated into a wide array of drug candidates approved by the FDA. nih.govresearchgate.net
Pyridine derivatives are integral to numerous therapeutic agents, including atazanavir (B138) for HIV and imatinib (B729) mesylate for chronic myelogenous leukemia. rsc.org They are also found in natural products like alkaloids, vitamins such as niacin and pyridoxine, and coenzymes like NADH and NADPH. nih.govrsc.org The adaptability of the pyridine structure allows for its use in synthesizing agrochemicals, dyes, and other specialty chemicals. researchgate.netchemimpex.com Researchers have developed various synthetic methodologies, such as condensation reactions and Diels-Alder reactions, to construct substituted pyridine rings, highlighting their synthetic accessibility and importance. nih.govrsc.org The broad spectrum of biological activities associated with pyridine-containing compounds—including antimicrobial, anticancer, and antiviral properties—cements the significance of this structural motif in drug discovery and development. nih.govresearchgate.netdovepress.com
Overview of 6-(Hydroxymethyl)pyridine-2-carbaldehyde as a Versatile Intermediate
This compound is a bifunctional molecule featuring both a hydroxymethyl group and an aldehyde group attached to a pyridine core. This unique arrangement of reactive sites makes it a highly valuable and versatile intermediate in organic synthesis. chemimpex.com The aldehyde group is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon or carbon-nitrogen bonds, such as in the synthesis of Schiff bases, which can serve as robust bidentate ligands. chemimpex.comwikipedia.org
Its role as a key building block is particularly prominent in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Researchers utilize this compound to construct more complex pyridine derivatives and biologically active molecules. chemimpex.com For instance, it is a precursor in the preparation of ligands for metal complexes and catalysts, which have applications in materials science and catalysis. chemimpex.comrsc.org The ability of the pyridine nitrogen and the functional groups to coordinate with metal ions makes it an attractive component for designing novel catalytic systems. chemimpex.com
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 39621-11-9 |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Alternate Names | 2-Formyl-6-(hydroxymethyl)pyridine |
| Physical Form | Solid |
| SMILES String | OCC1=CC=CC(C=O)=N1 |
| InChI Key | USGRADVWEOYHGX-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comscbt.com
Research Landscape and Future Directions for the Chemical Compound
The current research involving this compound primarily focuses on its application as a synthetic intermediate. chemimpex.com Studies have explored its use in creating novel ligands for coordination chemistry and in the synthesis of complex organic molecules with potential biological activity. chemimpex.com For example, its structure is integral to the development of chelating agents. rsc.org
Future research is likely to expand into several promising areas. One direction is the development of more efficient and sustainable synthetic routes to this compound itself and its derivatives. Biocatalytic processes, using whole-cell systems, have already shown promise as a greener alternative to traditional multi-step organic synthesis protocols for related pyridine alcohols. rsc.org
Furthermore, the exploration of this compound in the synthesis of novel pharmaceutical agents is a significant avenue for future work. Given the prevalence of the pyridine scaffold in medicine, derivatives of this compound could be investigated for a wide range of therapeutic targets, including neurological disorders. chemimpex.com Its utility in creating new materials, such as biopolymers or advanced catalysts, also represents a fertile ground for future investigation. chemimpex.comrsc.org The continued study of this versatile intermediate is poised to contribute to advancements across various sectors of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGRADVWEOYHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479650 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39621-11-9 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 6 Hydroxymethyl Pyridine 2 Carbaldehyde
Classical Organic Synthesis Approaches
The preparation of 6-(hydroxymethyl)pyridine-2-carbaldehyde relies on established synthetic transformations. Key strategies include the selective oxidation of pyridine (B92270) precursors that already contain hydroxymethyl or methyl groups, the introduction of a hydroxymethyl group onto a pyridine ring, and multi-step sequences starting from simple methyl-substituted pyridines.
A direct and efficient route to this compound involves the selective oxidation of 2,6-pyridinedimethanol (B71991). chemicalbook.com This approach is advantageous as it starts from a precursor where both functional groups are already at the correct oxidation state (alcohol) and only one needs to be selectively oxidized to an aldehyde. The challenge lies in preventing over-oxidation to the carboxylic acid or oxidation of both alcohol groups.
Research has demonstrated the successful catalytic aerobic oxidation of 2,6-pyridinedimethanol. chemicalbook.com This method employs a specific catalyst in the presence of a base and an aerobic environment to achieve the desired mono-oxidation. chemicalbook.com The reaction conditions are typically mild, offering a high degree of control. chemicalbook.com Other studies have investigated the kinetics of oxidizing 2,6-pyridinedimethanol with stronger oxidizing agents like chromium(VI) in acidic media, which also serves as a potential, albeit less selective, method. bohrium.com
| Starting Material | Reagents/Catalyst | Base | Solvent | Temperature | Time | Product |
| 2,6-Pyridinedimethanol | Catalyst Complex, Aerobic Environment | tBuOK | Toluene | 50 °C | 6 hours | This compound |
Table 1: Representative conditions for the selective oxidation of 2,6-pyridinedimethanol. chemicalbook.com
A common multi-step synthesis begins with the readily available starting material, 2,6-lutidine. rsc.orggoogle.com The two methyl groups on 2,6-lutidine can be oxidized to carboxylic acids to form the stable intermediate, pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid. rsc.orggoogle.com This transformation is typically accomplished using a strong oxidizing agent.
A patented method involves the oxidation of 2,6-lutidine with potassium permanganate (B83412) (KMnO₄) in an aqueous solution. rsc.orggoogle.com The reaction is driven to completion by controlling the temperature, after which the product, pyridine-2,6-dicarboxylic acid, can be isolated by acidification. google.com
| Starting Material | Oxidizing Agent | Solvent | Temperature | Product | Yield |
| 2,6-Lutidine | Potassium Permanganate (KMnO₄) | Water | 85-90 °C | Pyridine-2,6-dicarboxylic acid | 78% |
Table 2: Conditions for the oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid. google.com
Once pyridine-2,6-dicarboxylic acid is obtained, a selective reduction is necessary to generate the hydroxymethyl and aldehyde functionalities. Direct partial and differential reduction of the two carboxylic acid groups is challenging. Therefore, a common strategy involves the complete reduction of both carboxylic acid groups to alcohols, yielding 2,6-pyridinedimethanol. rsc.orggoogle.com This intermediate is then subjected to a selective mono-oxidation as described previously (Section 2.1.1).
Hydroxymethylation is a chemical reaction that installs a hydroxymethyl (-CH₂OH) group onto a molecule. wikipedia.org This strategy can be envisioned as a potential route to this compound by introducing the -CH₂OH group onto a pyridine ring that already possesses a formyl (aldehyde) group at the 2-position.
A common method for hydroxymethylation involves the reaction of formaldehyde (B43269) with compounds containing active C-H bonds, often under basic conditions. wikipedia.org The alpha-protons of an aldehyde can be sufficiently acidic to undergo such a reaction. wikipedia.org In this proposed pathway, 2-pyridinecarboxaldehyde could react with formaldehyde in a basic aqueous solution. The base would deprotonate the formyl group, creating a nucleophile that attacks formaldehyde, leading to the introduction of the hydroxymethyl group at the adjacent position. This principle is applied in various industrial processes, such as the reaction of lignin with formaldehyde under alkaline conditions. researchgate.net
Synthesizing this compound from simple, inexpensive methyl-substituted pyridines like 2,6-lutidine exemplifies a comprehensive multi-step strategy. This pathway integrates several of the aforementioned classical reactions into a logical sequence.
The process commences with the exhaustive oxidation of both methyl groups of 2,6-lutidine to yield pyridine-2,6-dicarboxylic acid. rsc.orggoogle.com This intermediate is then fully reduced to the corresponding diol, 2,6-pyridinedimethanol. rsc.orggoogle.com The final and crucial step is the selective mono-oxidation of one of the primary alcohol functions of 2,6-pyridinedimethanol to an aldehyde, which yields the target molecule, this compound, while leaving the other alcohol group intact. chemicalbook.com This sequence highlights the strategic manipulation of oxidation states at the 2- and 6-positions of the pyridine ring to achieve the desired bifunctional product.
Hydroxymethylation of Pyridine Derivatives
Biocatalytic Synthesis Routes for this compound
Biocatalysis has emerged as a powerful tool in synthetic chemistry, offering high selectivity and mild reaction conditions. The synthesis of complex molecules like this compound can be achieved through innovative biocatalytic routes that leverage the metabolic machinery of microorganisms. These methods provide a green alternative to traditional chemical syntheses.
Whole-Cell Biocatalysis using Recombinant Escherichia coli
Whole-cell biocatalysis utilizing recombinant Escherichia coli is a highly effective strategy for complex chemical transformations. nih.gov By harnessing the entire metabolic network of the cell, this approach circumvents the need for costly enzyme purification and provides a stable environment for enzyme function. nih.govresearchgate.net A key advantage is the intrinsic capacity of the host cell to supply and regenerate expensive cofactors, such as nicotinamide adenine dinucleotide (NADH), which are essential for many enzymatic reactions. researchgate.netnih.gov
Engineered E. coli strains can be designed to co-express multiple enzymes, creating artificial metabolic pathways for the synthesis of target molecules. nih.gov This methodology has been successfully applied in the production of various compounds, where the engineered cells act as self-contained micro-factories. nih.gov For reactions catalyzed by complex enzyme systems like monooxygenases, which require a continuous supply of reducing equivalents (cofactors), the whole-cell approach is particularly advantageous. researchgate.netnih.gov The cellular metabolism, typically fueled by a simple carbon source like glucose, efficiently regenerates the necessary cofactors to sustain the catalytic cycle. researchgate.netacs.org
Application of Xylene Monooxygenase (XMO) from Pseudomonas putida
The xylene monooxygenase (XMO) enzyme system from Pseudomonas putida mt-2 is a well-characterized biocatalyst capable of oxidizing methyl groups on aromatic rings. researchgate.netnih.govnih.gov This enzyme is central to the upper TOL pathway, where it initiates the degradation of toluene and xylenes. nih.gov The XMO system is composed of two main protein components: a hydroxylase component (XylM) and an NADH acceptor component (XylA) that facilitates the transfer of reducing equivalents. google.com When the genes encoding these components (xylM and xylA) are expressed in a host like E. coli, the resulting recombinant strain can perform highly specific oxidation reactions on a variety of aromatic substrates. researchgate.netnih.gov
The versatility of XMO makes it a valuable tool for biocatalytic synthesis. It can catalyze not just the initial hydroxylation of a methyl group but also subsequent oxidation steps, providing a pathway to alcohols, aldehydes, and carboxylic acids from a simple hydrocarbon precursor. researchgate.netnih.gov
A remarkable feature of the xylene monooxygenase from Pseudomonas putida is its ability to catalyze a three-step, sequential oxidation of a single methyl group on an aromatic ring. researchgate.netnih.gov This one-enzyme, multi-step process transforms a methyl group first into a primary alcohol, then into an aldehyde, and finally into a carboxylic acid. researchgate.netnih.gov Each of these oxidation steps is a monooxygenation reaction, consuming molecular oxygen and reducing equivalents in the form of NADH. researchgate.netnih.gov
The bioconversion pathway can be summarized as follows:
Step 1: Aromatic-CH₃ (e.g., Toluene) → Aromatic-CH₂OH (e.g., Benzyl (B1604629) alcohol)
Step 2: Aromatic-CH₂OH → Aromatic-CHO (e.g., Benzaldehyde)
Step 3: Aromatic-CHO → Aromatic-COOH (e.g., Benzoic acid)
Kinetic studies using recombinant E. coli expressing XMO have shown that the enzyme exhibits different efficiencies for each step. nih.gov For instance, the initial substrate, such as toluene, can act as an inhibitor for the subsequent oxidation of the alcohol and aldehyde intermediates. nih.gov Similarly, the alcohol intermediate can inhibit the final oxidation step to the carboxylic acid. nih.gov This complex kinetic behavior influences the accumulation of intermediates during the bioconversion process. nih.gov
Table 1: Kinetic Parameters of XMO-Catalyzed Sequential Oxidation
| Substrate | Product | Vmax (U/g cell dry weight) | Ks (mM) |
|---|---|---|---|
| Pseudocumene | 3,4-Dimethylbenzyl alcohol | 1.8 | 0.05 |
| 3,4-Dimethylbenzyl alcohol | 3,4-Dimethylbenzaldehyde | 0.5 | 0.005 |
| 3,4-Dimethylbenzaldehyde | 3,4-Dimethylbenzoic acid | 0.5 | 0.015 |
This table is based on data reported for the oxidation of pseudocumene and its derivatives by recombinant E. coli expressing XMO. The values illustrate the relative reaction rates and substrate affinities for the sequential oxidation steps. nih.gov
Aldehyde intermediates, such as benzaldehyde in the oxidation of toluene, play a pivotal role in the XMO-catalyzed reaction cascade. researchgate.netnih.gov They are the product of the second oxidation step and the substrate for the third. nih.gov The concentration of the aldehyde intermediate during the reaction is transient and depends on the relative rates of its formation and consumption. nih.gov
Optimization of Biocatalytic Reaction Conditions
The efficiency of a whole-cell biocatalytic process is influenced by numerous factors that must be carefully optimized. mdpi.comresearchgate.net Key parameters include temperature, pH, substrate and product concentrations, and the stability of the biocatalyst. mdpi.com For whole-cell systems, the physiological state of the cells is also critical. nih.gov
Optimization strategies often involve:
Medium Composition: Ensuring the growth and reaction medium provides necessary nutrients without inhibiting enzyme activity.
Substrate Feeding: A fed-batch approach can be used to maintain a low, non-toxic concentration of the substrate throughout the reaction. nih.gov
Process Modeling: Developing kinetic models of the reaction can help predict the optimal conditions and performance of the biocatalytic system. mdpi.com
By systematically adjusting these parameters, it is possible to significantly enhance the yield, productivity, and stability of the biocatalytic synthesis. nih.govdtu.dk
Monooxygenase-catalyzed reactions are dependent on a stoichiometric supply of reducing cofactors like NADH or NADPH. nih.govacs.org Given the high cost of these molecules, their continuous regeneration is essential for the economic viability of any biocatalytic process that uses them. nih.gov Whole-cell biocatalysts, particularly recombinant E. coli, are highly advantageous in this regard as they possess native metabolic pathways capable of regenerating these cofactors. nih.govacs.org
The primary mechanism for cofactor regeneration in E. coli is the catabolism of a simple sugar, such as glucose. acs.org The glycolytic pathway produces a surplus of NADH, which can then be utilized by the heterologously expressed monooxygenase. acs.org This is known as a substrate-coupled regeneration system.
To further enhance cofactor availability, additional enzyme systems can be co-expressed within the host cell. nih.govplos.org For example, co-expressing a dehydrogenase, such as glycerol dehydrogenase (GLD) or formate dehydrogenase, can create a powerful enzymatic system for NADH regeneration, directly linking the oxidation of an inexpensive co-substrate (like glycerol or formate) to the reduction of NAD⁺ to NADH. nih.govplos.org This approach can significantly boost the efficiency of the desired monooxygenase reaction by ensuring a high intracellular concentration of the required cofactor. nih.govplos.org
Mass Transfer Considerations in Whole-Cell Systems
The primary disadvantage of whole-cell biocatalysts is often low diffusion and permeability attributed to the cell membrane researchgate.net. For the biotransformation to occur, the precursor substrate for this compound must traverse the cell wall and membrane to reach the intracellular enzymes. Concurrently, the synthesized product must be transported out of the cell into the surrounding medium to prevent intracellular accumulation, which could lead to feedback inhibition or cellular toxicity nih.gov. The efficiency of these transport processes is dependent on the physicochemical properties of the substrate and product (e.g., size, polarity, and charge) and the specific transport mechanisms available in the host microorganism.
Several challenges arise from these mass transfer limitations:
Reduced Reaction Velocity: If the rate of substrate transport into the cell is slower than the rate of enzymatic conversion, the intracellular enzyme will be "starved" of substrate, leading to a lower-than-expected reaction velocity.
Product Inhibition and Toxicity: Inefficient removal of this compound from the cytoplasm can lead to high intracellular concentrations. This can inhibit the activity of the catalytic enzymes or exert toxic effects on the host cell, thereby reducing the catalyst's stability and operational lifespan nih.gov.
To mitigate these limitations, various strategies have been developed. One common approach is cell permeabilization, where the cell membrane is treated with chemical agents (such as detergents, organic solvents, EDTA) or physical methods (e.g., heat treatment) to increase its permeability researchgate.netnih.gov. This allows for facilitated diffusion of substrates and products across the membrane. Another effective strategy is the implementation of biphasic (aqueous-organic) reaction systems. In such systems, a water-immiscible organic solvent is used to dissolve a hydrophobic substrate and serve as a sink for the product, which can alleviate substrate limitation and product inhibition simultaneously nih.gov.
| Challenge | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Substrate Uptake Limitation | The cell membrane restricts the entry of precursor molecules into the cytoplasm, slowing the overall reaction rate. | Cell permeabilization (chemical/physical); Use of biphasic systems to increase substrate availability. | researchgate.netnih.govnih.gov |
| Product Export Limitation | Inefficient removal of the final product from the cell. | In-situ product removal using a biphasic system; Genetic engineering of efflux pumps. | nih.gov |
| Product Toxicity/Inhibition | Accumulation of the product inside the cell inhibits enzyme activity or harms the host cell. | Biphasic systems to sequester the product in an organic phase. | nih.gov |
Dehydrogenase Co-expression in Microbial Hosts for Aldehyde Reduction
The synthesis of molecules like this compound, which contains both an alcohol and an aldehyde functional group, often requires precise oxidation or reduction steps. A powerful strategy in microbial biocatalysis is the use of dehydrogenases for the reduction of aldehydes or ketones to their corresponding alcohols. These enzymes, however, are dependent on expensive nicotinamide cofactors, such as NADH or NADPH, which act as hydride donors organic-chemistry.org. Supplying these cofactors in stoichiometric amounts is economically prohibitive for large-scale synthesis.
To overcome this limitation, a common and effective approach involves the co-expression of at least two different dehydrogenases within a single microbial host, such as Escherichia coli or Bacillus subtilis nih.gov. This system typically includes:
A primary alcohol dehydrogenase (ADH) that catalyzes the specific reduction of the target aldehyde substrate to the desired alcohol product. This reaction consumes the reduced cofactor (NAD(P)H) and releases its oxidized form (NAD(P)⁺).
A secondary dehydrogenase whose role is to regenerate the reduced cofactor. A frequently used enzyme for this purpose is glucose dehydrogenase (GDH) mdpi.comresearchgate.net. GDH oxidizes a cheap and abundant co-substrate, such as glucose, to gluconic acid. This oxidation is coupled to the reduction of NAD(P)⁺ back to NAD(P)H, thus closing the catalytic cycle mdpi.comresearchgate.net.
| Enzyme | Typical Source Organism | Function in Co-expression System | Reference |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Saccharomyces cerevisiae, Lactobacillus kefir | Primary catalyst; reduces the target aldehyde/ketone to an alcohol using NAD(P)H. | nih.govmdpi.comresearchgate.net |
| Glucose Dehydrogenase (GDH) | Bacillus sp., Bacillus subtilis | Regenerating enzyme; oxidizes glucose to regenerate NAD(P)H from NAD(P)⁺. | mdpi.comresearchgate.net |
| Formate Dehydrogenase (FDH) | Candida boidinii | Alternative regenerating enzyme; oxidizes formate to CO₂ to regenerate NADH. | organic-chemistry.org |
Chemical Reactivity and Transformation Mechanisms
Reactions of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. This polarity makes the aldehyde group susceptible to attack by nucleophiles. youtube.comyoutube.com
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond of the carbonyl group. libretexts.org This results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com
The general mechanism involves the nucleophile adding to the carbonyl carbon, followed by the protonation of the resulting alkoxide ion. libretexts.org This reaction can be promoted by either basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org For 6-(hydroxymethyl)pyridine-2-carbaldehyde, this reactivity allows for the synthesis of a wide range of derivatives.
| Nucleophile (H-Nu) | Product Type | General Product Structure |
|---|---|---|
| Water (H₂O) | Hydrate (Gem-diol) | Py-CH(OH)₂ |
| Alcohol (R'OH) | Hemiacetal | Py-CH(OH)(OR') |
| Hydrogen Cyanide (HCN) | Cyanohydrin | Py-CH(OH)(CN) |
Py represents the 6-(hydroxymethyl)pyridin-2-yl moiety.
Aldehydes react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by the elimination of a water molecule. nih.gov The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group). nih.gov Pyridine-based Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. science.govresearchgate.net The reaction of this compound with different primary amines leads to a variety of functionalized Schiff base ligands.
| Reactant 1 | Reactant 2 (Primary Amine, R'-NH₂) | Product (Schiff Base) |
|---|---|---|
| This compound | Aniline | (E)-1-(6-(hydroxymethyl)pyridin-2-yl)-N-phenylmethanimine |
| This compound | Ethylamine | (E)-N-ethyl-1-(6-(hydroxymethyl)pyridin-2-yl)methanimine |
| This compound | L-tryptophan | Schiff base of this compound and L-tryptophan nih.gov |
The reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.org Specifically, aldehydes form aldoximes. wikipedia.org This reaction is another example of a condensation reaction, where the aldehyde's carbonyl group reacts with hydroxylamine to form a C=N-OH functional group and a molecule of water. wikipedia.org Oximes are useful in organic synthesis and can serve as precursors for various nitrogen-containing heterocycles. orgsyn.org The kinetics and mechanism of oxime formation from pyridine-2-carboxaldehyde have been studied, providing insight into this transformation. documentsdelivered.com
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Hydroxylamine (NH₂OH) | This compound oxime |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes. msu.edu The reaction of this compound with an organometallic reagent results in the formation of a new carbon-carbon bond. msu.edu The initial product is a magnesium or lithium alkoxide, which upon acidic workup, yields a secondary alcohol. youtube.com It is important to note that the acidic proton of the hydroxymethyl group can also react with the organometallic reagent, potentially consuming an equivalent of the reagent.
| Organometallic Reagent (R'-M) | Product after Workup (Secondary Alcohol) |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1-(6-(Hydroxymethyl)pyridin-2-yl)ethan-1-ol |
| Phenyllithium (C₆H₅Li) | (6-(Hydroxymethyl)pyridin-2-yl)(phenyl)methanol |
Reactions of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) is a primary alcohol and undergoes reactions typical of this functional class, most notably oxidation.
The hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. In fact, pyridine (B92270) aldehydes are often prepared through the oxidation of the corresponding hydroxymethylpyridines. wikipedia.org The use of mild oxidizing agents can selectively oxidize the primary alcohol to an aldehyde. Conversely, strong oxidizing agents will typically oxidize the primary alcohol all the way to a carboxylic acid. Studies on the oxidation of pyridinemethanols by reagents like chromium(VI) have shown that the alcohol is oxidized to the corresponding aldehyde and then further to the carboxylic acid. researchgate.net
| Oxidizing Agent | Typical Product |
|---|---|
| Potassium permanganate (B83412) (KMnO₄) | 6-Formylpyridine-2-carboxylic acid |
| Manganese dioxide (MnO₂) | Pyridine-2,6-dicarbaldehyde |
| Chromium(VI) reagents researchgate.net | 6-Formylpyridine-2-carboxylic acid |
Pyridine Ring Reactivity
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). uoanbar.edu.iqstackexchange.com The presence of an electron-withdrawing group, such as the carbaldehyde group at the C2 position in this compound, further deactivates the ring and enhances its reactivity towards nucleophiles.
The mechanism for nucleophilic aromatic substitution on pyridines involves the attack of a nucleophile on the π-system of the ring, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. When the attack occurs at the C2 or C4 positions, a resonance structure can be drawn where the negative charge is located on the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.com This delocalization provides significant stabilization for the intermediate, thereby favoring substitution at these positions over the C3 or C5 positions, where the charge remains on the carbon atoms. stackexchange.com
For this compound, the C2 and C6 positions are already substituted. Nucleophilic substitution would therefore be most likely to occur at the C4 position, provided a suitable leaving group is present on a derivative of the parent compound. uoanbar.edu.iq The aldehyde group at C2 strongly enhances the electrophilicity of the ring, while the hydroxymethyl group at C6 has a comparatively weaker electronic effect. Reactions often require a good leaving group, such as a halide, on the ring to proceed efficiently. youtube.com
| Position on Pyridine Ring | Relative Reactivity toward Nucleophiles | Reason for Reactivity | Reference |
|---|---|---|---|
| C2 and C4 | High | Intermediate is stabilized by resonance, with negative charge on the electronegative nitrogen atom. | uoanbar.edu.iqstackexchange.com |
| C3 | Low | Intermediate lacks the resonance stabilization of having the negative charge on the nitrogen atom. | stackexchange.com |
In contrast to its reactivity with nucleophiles, the pyridine ring is highly resistant to electrophilic aromatic substitution. uoanbar.edu.iq This low reactivity is due to two primary factors:
The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iqyoutube.com
In the acidic conditions typically required for electrophilic substitution (e.g., nitration or sulfonation), the nitrogen atom is protonated to form a pyridinium (B92312) ion. The positive charge on the nitrogen further and strongly deactivates the ring. uoanbar.edu.iqrsc.org
Consequently, electrophilic substitution on pyridine and its derivatives requires very vigorous or harsh reaction conditions, such as high temperatures, and often results in low yields. uoanbar.edu.iqyoutube.com If a reaction does occur, it proceeds preferentially at the C3 and C5 positions (meta to the nitrogen), as these positions are less deactivated than the C2, C4, and C6 positions.
In this compound, the deactivating effect of the ring nitrogen is compounded by the strong electron-withdrawing and meta-directing nature of the carbaldehyde group at the C2 position. The hydroxymethyl group at C6 is a weakly activating group. The combined influence of these factors makes electrophilic substitution on this molecule particularly difficult. Any potential substitution would be strongly directed to the C3 or C5 positions, with C5 being sterically more accessible. Modifying the pyridine ring to a pyridine-N-oxide can sometimes be used as a strategy to increase the ring's electron density and facilitate electrophilic substitution, which then predominantly occurs at the C4 position. uoanbar.edu.iqyoutube.com
| Position on Pyridine Ring | Relative Reactivity toward Electrophiles | Reason for Reactivity | Reference |
|---|---|---|---|
| C3 and C5 | Low (but preferred) | These positions are less deactivated by the electron-withdrawing nitrogen atom. | uoanbar.edu.iq |
| C2, C4, and C6 | Very Low | These positions are strongly deactivated by the inductive and resonance effects of the nitrogen atom (and pyridinium ion under acidic conditions). | uoanbar.edu.iqrsc.org |
Coordination Chemistry and Ligand Development
6-(Hydroxymethyl)pyridine-2-carbaldehyde as a Ligand Precursor
The presence of both an aldehyde and a hydroxymethyl group on the pyridine (B92270) ring allows for a variety of chemical modifications, making this compound a versatile building block for designing intricate ligands. wikipedia.org These ligands can then be used to create metal complexes with specific geometries and electronic properties.
Ligands derived from this compound can coordinate with a range of metal ions to form stable complexes. For instance, tetratopic pyrimidine–hydrazone molecular strands synthesized from this precursor have been shown to form complexes with lead(II), zinc(II), copper(II), and silver(I). nih.gov The resulting complexes exhibit different structures depending on the metal-to-ligand ratio. For example, with an excess of Pb(II), Zn(II), or Cu(II) ions, linear complexes are formed. nih.gov In a 2:1 metal-to-ligand ratio with Pb(II), horse-shoe shaped complexes are observed. nih.gov With Ag(I) ions, the ligands form double helicates. nih.gov
The design of metal complexes for specific applications in catalysis and materials science is an active area of research. While specific catalytic applications for complexes derived directly from this compound are still emerging, the broader class of pyridine-based ligands is known to be effective in various catalytic processes. ijrpr.comnih.gov The tunability of the ligand structure allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, which in turn can influence its catalytic activity and selectivity. researchgate.net
In materials science, these complexes are of interest for the development of new materials with novel magnetic and luminescent properties. ijrpr.comrsc.org For example, the incorporation of such ligands into metal-organic frameworks (MOFs) can lead to materials with porous structures, which have potential applications in gas storage and separation. researchgate.netrsc.orgmdpi.comnih.gov The specific properties of these materials are dictated by the choice of both the metal ion and the organic ligand. rsc.org
Specific Hydrazone Ligand Derivatives
The condensation of this compound with hydrazines or hydrazides is a common strategy to produce multidentate hydrazone ligands. These ligands are of particular interest due to their versatile coordination behavior and the often enhanced biological and chemical properties of their metal complexes.
While many tritopic hydrazone ligands are synthesized from pyridine-2,6-dicarboxylic dihydrazide, this compound provides an alternative route to produce novel multidentate ligands. scielo.org.conih.gov For example, a step-wise imine condensation reaction starting with 6-hydroxymethyl-2-pyridinecarboxaldehyde has been used to produce tetratopic pyrimidine–hydrazone molecular strands. nih.gov These complex ligands adopt a helical shape and can coordinate with multiple metal ions. nih.gov
The general synthetic approach for creating such multidentate ligands involves the reaction of the aldehyde group of this compound with the hydrazine (B178648) functional groups of a suitable core molecule. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired ligand.
The formation of a hydrazone from pyridine-2-carbaldehyde and hydrazine results in pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone. ontosight.ai This reaction is a condensation reaction, which typically involves the removal of a water molecule. scielo.brnih.gov The resulting hydrazone has the chemical formula C₁₂H₁₀N₄. nih.gov
The properties of this hydrazone are of interest in coordination chemistry. It can act as a ligand, coordinating with metal ions to form complexes. ontosight.ai The presence of multiple nitrogen atoms provides several potential binding sites.
A closely related and highly relevant derivative is (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, which is synthesized from this compound. This compound has an E configuration with respect to the hydrazone C=N bond. jptcp.com Its crystal structure reveals a two-dimensional layer structure formed by hydrogen bonds, with these layers further stacked to create a three-dimensional supramolecular structure. jptcp.com Such compounds are of interest for their potential in dynamic combinatorial chemistry and as functional molecular systems that can undergo reversible changes in configuration. jptcp.com
| Property | Value |
| IUPAC Name | (E)-1-pyridin-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]methanimine |
| Molecular Formula | C₁₂H₁₀N₄ |
| Molecular Weight | 210.23 g/mol |
| CAS Number | 6957-24-0 |
Data for the unsubstituted Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone.
A specific and notable derivative is 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone. This bis-hydrazone is synthesized through a condensation reaction between 6-(hydroxymethyl)picolinaldehyde and 4,6-(bis-hydrazino)-2-methylpyrimidine. scielo.org.co The reaction is typically carried out in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid, yielding a yellow solid. scielo.org.co
This ligand is a two-arm system that can undergo photo-induced isomerization between E,E, E,Z, and Z,Z' configurations upon irradiation. scielo.org.co It also demonstrates the ability to coordinate with two metal centers simultaneously. scielo.org.co
Metal complexes of this bis-hydrazone have been synthesized with lanthanum(III) and samarium(III) ions. scielo.org.co These complexes have been studied for their photochemical and electrochemical properties. The fluorescence quantum yields for the lanthanum and samarium complexes have been determined to be 0.2024 and 0.1413, respectively. scielo.org.co Electrochemical studies have shown that the bis-hydrazone and its metal complexes are electroactive species. scielo.org.co
| Compound | Yield (%) | Melting Point (°C) |
| 6-(Hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone | 84 | 305 |
| Lanthanum(III) Complex | 50-76 | >300 |
| Samarium(III) Complex | 50-76 | >300 |
Synthesis and properties of the bis-hydrazone and its metal complexes. scielo.org.co
6-(Hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone
Condensation Reactions for Bis-hydrazone Synthesis
A notable application of this compound is in the synthesis of bis-hydrazone ligands. The condensation reaction between 6-(hydroxymethyl)picolinaldehyde and 4,6-(bis-hydrazino)-2-methylpyrimidine successfully yields the 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone ligand. This synthesis results in a yellow solid with a high yield of 84%. chemistryjournal.net This bis-hydrazone can be conceptualized as a system with two arms capable of photochemical isomerization and coordination to metal centers. chemistryjournal.net
Photochemical E/Z Isomerization Studies
The bis-hydrazone ligand derived from this compound exhibits interesting photochemical properties. chemistryjournal.net The presence of two imine groups allows for E/Z isomerization when induced by UV light. chemistryjournal.net When irradiated with a 250 W mercury vapor lamp for 90 minutes, the bis-hydrazone undergoes effective photoisomerization. chemistryjournal.net This process leads to a mixture of isomers, with Z,Z', E,Z, and E,E' configurations being present in percentages of 43%, 46%, and 11%, respectively. chemistryjournal.net The configurational changes upon UV light irradiation have been followed over time by 1H NMR, establishing that the isomerization in both arms is a consecutive reaction that follows first-order kinetics. chemistryjournal.net This photo-responsive behavior is of significant interest for the development of molecular switches and information storage devices. chemistryjournal.net
| Isomer | Percentage after 90 min Irradiation |
|---|---|
| Z,Z' | 43% |
| E,Z | 46% |
| E,E' | 11% |
Double Coordination to Metal Centers
The design of the bis-hydrazone ligand, featuring a pyridine-imine-pyrimidine-imine-pyridine framework, facilitates the formation of bimetallic complexes through double coordination. chemistryjournal.net This structural arrangement allows the two distinct coordination sites within the ligand to bind to two separate metal centers. This capability is crucial for constructing more complex supramolecular architectures, such as grids. chemistryjournal.net
Metal Complexation Studies
The ligands synthesized from this compound have been shown to form stable complexes with a variety of metal ions, including both transition metals and lanthanides. These complexation studies have revealed fascinating structural and photophysical properties.
Interaction with Transition Metals
Step-wise imine condensation reactions, starting with 6-hydroxymethyl-2-pyridinecarboxaldehyde, have been used to produce tetratopic pyrimidine–hydrazone molecular strands. rsc.org These ligands have been shown to uncoil upon reaction with an excess of Pb(II), Zn(II), and Cu(II) ions, leading to the formation of linear M₄LA₈ complexes. rsc.org Furthermore, horse-shoe shaped Pb₂LA₄ complexes are formed when Pb(II) ions react with the ligand in a 2:1 metal-to-ligand ratio. rsc.org The addition of Ag(I) ions results in the formation of Ag₂L₂A₂ double helicates, which remain stable even in the presence of excess Ag(I). rsc.org The characterization of these complexes has been carried out using NMR spectroscopy for the Pb(II), Zn(II), and Ag(I) complexes, and UV-Vis spectroscopy for the Cu(II) complexes. rsc.org
Lanthanide Complexes and Luminescence Studies
Bis-hydrazone ligands derived from this compound have been successfully used to synthesize metal complexes with lanthanide ions, specifically La(III) and Sm(III). chemistryjournal.net These reactions have yielded complexes with percentages between 50–76%. chemistryjournal.net
A significant aspect of these lanthanide complexes is their luminescence properties. The fluorescence quantum yield of the complexes is markedly increased compared to the free ligand. chemistryjournal.netrsc.org For the La(III) and Sm(III) complexes, the quantum yields were determined to be 0.2024 and 0.1413, respectively, a significant increase from the ligand's quantum yield of 0.0027. chemistryjournal.netrsc.org This enhancement is attributed to the suppression of non-radiant relaxation of the excited state due to increased structural rigidity upon complexation and the sensitization of the 4f–4f transitions of the lanthanide ions. rsc.org
| Compound | Fluorescence Quantum Yield (Φ) |
|---|---|
| Bis-hydrazone Ligand | 0.0027 |
| La(III) Complex | 0.2024 |
| Sm(III) Complex | 0.1413 |
Sensitivity of Complexes to Solvent, Counteranion, and Metal-to-Ligand Ratio
The structure and stability of metal complexes derived from pyrimidine-hydrazone ligands, similar to those from this compound, are highly sensitive to the reaction conditions. Studies on silver(I) complexes with a ditopic pyrimidine–hydrazone ligand have demonstrated that the resulting complex is influenced by the solvent, the counteranion, and the metal-to-ligand ratio. jptcp.com
For instance, in both CH₃CN and CH₃NO₂, a 1:1 metal-to-ligand ratio of either AgSO₃CF₃ or AgBF₄ with the ligand leads to the formation of a double helicate in solution. jptcp.com However, increasing the metal-to-ligand ratio can convert this double helicate into a linear complex, with the extent of conversion being dependent on the specific solvent and counteranion used. jptcp.com Attempts to crystallize these different forms often lead to a variety of dimeric structures, further highlighting the sensitivity of the system to the crystallization conditions. jptcp.com The AgBF₄ double helicate, for example, could only be crystallized from CH₃NO₂, while the linear AgBF₄ complex could not be isolated from the double helicate in solution. jptcp.com
Research Findings on the Coordination Chemistry of 6-(Hydroxymethyl)pyridine-2-carboxylate
For the compound this compound to participate in coordination involving a carboxylate oxygen, it must first be oxidized to its corresponding carboxylic acid, 6-(hydroxymethyl)pyridine-2-carboxylic acid. The deprotonated form of this acid, 6-(hydroxymethyl)pyridine-2-carboxylate, can then act as a ligand in coordination complexes.
An extensive search for detailed research findings and crystallographic data on metal complexes featuring 6-(hydroxymethyl)pyridine-2-carboxylate as a tridentate ligand coordinating through the pyridyl nitrogen, a carboxylate oxygen, and the hydroxymethyl group oxygen did not yield specific examples with complete structural elucidation. This particular coordination mode, while chemically plausible, is not documented with crystal structure analysis in the available scientific literature from the performed searches.
However, related research provides insights into the coordination potential of similar molecular frameworks. Studies on the methyl ester derivative, 6-hydroxymethylpyridine-2-carboxylic acid methyl ester, have been conducted to explore its behavior as a ligand.
Coordination Behavior of the Related Methyl Ester
Research on the synthesis and characterization of metal complexes with 6-hydroxymethylpyridine-2-carboxylic acid methyl ester suggests that the hydroxymethyl group can participate in coordination. In a study involving various bipositive, tripositive, and uranyl metal complexes, spectroscopic data indicated the involvement of the hydroxymethyl group in binding to the metal center. researchgate.net
Specifically, ¹H NMR spectral analysis of the synthesized complexes showed a downfield shift of the signal corresponding to the aliphatic -OH proton of the hydroxymethyl group upon complexation. researchgate.net This shift suggests that the oxygen atom of the hydroxymethyl group is involved in the coordination sphere of the metal ion. researchgate.net The study reported the formation of complexes with general compositions [M(HL)X₂]·nH₂O (where M = Ni(II), Zn(II)) and [M(HL)₂]Xₘ·nH₂O (where M = Fe(II), Fe(III), Co(II), Cu(II), and UO₂(II)), with the ligand (HL) being the neutral methyl ester. researchgate.net
While this study supports the coordinating ability of the hydroxymethyl group in conjunction with the pyridine nitrogen and the ester carbonyl oxygen, it does not represent the precise coordination mode requested, which involves a deprotonated carboxylate group rather than a methyl ester. Without crystallographic data for complexes of 6-(hydroxymethyl)pyridine-2-carboxylate, a detailed data table on its tridentate coordination cannot be constructed.
Computational Chemistry and Spectroscopic Analysis
Density Functional Theory (DFT) Studies
DFT calculations serve as a powerful tool to predict various molecular properties from first principles. Such studies would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation computationally.
Spectroscopic Characterization Techniques
Spectroscopic techniques are instrumental in elucidating the molecular structure of 6-(Hydroxymethyl)pyridine-2-carbaldehyde. Each method probes different aspects of the molecule's properties, and together they provide a detailed chemical portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key information for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The aldehyde proton (CHO) would appear at the most downfield region, typically between 9 and 10 ppm, due to the strong deshielding effect of the carbonyl group. The three aromatic protons on the pyridine ring would likely appear in the range of 7-8.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the two functional groups. The methylene protons (-CH₂-) of the hydroxymethyl group are expected to resonate around 4.5-5.0 ppm, and the hydroxyl proton (-OH) signal would be a broad singlet, the position of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the aldehyde group is anticipated to have a chemical shift in the highly deshielded region of 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (approximately 120-160 ppm), with the carbons directly attached to the nitrogen and the functional groups showing distinct shifts. The carbon of the hydroxymethyl group (-CH₂OH) is expected to be found in the range of 60-70 ppm.
A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in the interactive data table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 9.0 - 10.0 | 190 - 200 |
| Pyridine Ring (C₅H₃N) | 7.0 - 8.5 | 120 - 160 |
| Methylene (CH₂) | 4.5 - 5.0 | 60 - 70 |
| Hydroxyl (OH) | Variable (broad) | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.czorgchemboulder.comlibretexts.orglibretexts.org The IR spectrum of this compound would exhibit several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibration of the aldehyde group is expected to appear as a medium intensity peak around 2720-2830 cm⁻¹. vscht.cz A strong, sharp absorption band between 1680 and 1710 cm⁻¹ would correspond to the C=O stretching vibration of the aromatic aldehyde. vscht.cz The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region, while the C=C and C=N stretching vibrations of the ring would appear in the 1400-1600 cm⁻¹ range. vscht.cz The C-O stretching vibration of the primary alcohol would be observed in the 1000-1260 cm⁻¹ region.
The following table summarizes the expected characteristic IR absorption peaks for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Broad, Strong |
| Aldehyde (-CHO) | C-H Stretch | 2720 - 2830 | Medium |
| Aldehyde (C=O) | C=O Stretch | 1680 - 1710 | Strong |
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| Hydroxymethyl (-CH₂OH) | C-O Stretch | 1000 - 1260 | Strong |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the pyridine ring in this compound, typically exhibit characteristic UV-Vis absorption spectra. The presence of the carbonyl group in conjugation with the aromatic ring is expected to give rise to π → π* and n → π* transitions. masterorganicchemistry.com The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are less intense and appear at longer wavelengths. masterorganicchemistry.com The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. uomustansiriyah.edu.iq For pyridine-2-carbaldehyde derivatives, these transitions are typically observed in the UV region. For instance, a thiosemicarbazone derivative of pyridine-2-carbaldehyde exhibits a prominent absorption band at 270 nm, attributed to a π → π* transition. rsisinternational.org Similar transitions would be expected for this compound, likely with some shifts due to the presence of the hydroxymethyl group.
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight (137.14 g/mol ). sigmaaldrich.com The fragmentation of the molecular ion would likely involve characteristic losses of functional groups. For example, the loss of a hydrogen atom from the aldehyde group would result in an [M-1]⁺ peak. Loss of the entire formyl radical (-CHO) would produce an [M-29]⁺ peak. Fragmentation of the hydroxymethyl group could involve the loss of a hydroxyl radical (-OH), leading to an [M-17]⁺ peak, or the loss of formaldehyde (B43269) (-CH₂O), resulting in an [M-30]⁺ peak. The fragmentation pattern of the parent compound, pyridine-2-carbaldehyde, shows a prominent molecular ion peak and significant peaks corresponding to the loss of CO and HCN, which are common fragmentation pathways for pyridine derivatives. nist.gov
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely available, it has been reported that the compound crystallizes in an orthorhombic system. Studies on related compounds, such as adducts of 6-(hydroxymethyl)pyridine-2-carboxaldehyde, have shown the formation of complex structures, indicating its utility as a ligand in coordination chemistry. A full single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Correlation of Theoretical and Experimental Data
Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a vital role in complementing and interpreting experimental spectroscopic data. materialsciencejournal.orgresearchgate.net By performing theoretical calculations, it is possible to predict various molecular properties, including optimized geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra). materialsciencejournal.orgresearchgate.net
For this compound, DFT calculations could be used to:
Optimize the molecular geometry: This would provide theoretical bond lengths and angles that could be compared with experimental data from X-ray crystallography, if available.
Calculate vibrational frequencies: The computed IR spectrum can be compared with the experimental spectrum to aid in the assignment of absorption bands to specific vibrational modes. materialsciencejournal.org
Predict NMR chemical shifts: Theoretical calculations of ¹H and ¹³C chemical shifts can help in the assignment of signals in the experimental NMR spectra.
Simulate the electronic spectrum: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and compare them with the experimental UV-Vis spectrum. researchgate.net
The correlation between theoretical and experimental data provides a deeper understanding of the molecular structure and properties of this compound. Discrepancies between the calculated and observed values can often be explained by factors such as solvent effects or intermolecular interactions in the solid state, which may not be fully accounted for in the theoretical models. materialsciencejournal.org
Applications in Advanced Chemical Research
Role in Pharmaceutical Synthesis and Drug Development
The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs. nih.govrsc.org The structural attributes of 6-(hydroxymethyl)pyridine-2-carbaldehyde make it an important building block in this area.
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its aldehyde functional group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds, which is essential for constructing the complex molecular architectures of modern drugs. chemimpex.com Researchers utilize this compound to create pyridine derivatives that are integral to the development of new therapeutic agents. chemimpex.com Its role as a precursor is vital in processes aimed at discovering and manufacturing active pharmaceutical ingredients. rsc.org
Research applications have specifically identified this compound as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The pyridine scaffold is a common feature in drugs that affect the central nervous system (CNS). rsc.org Between 2014 and 2023, 11 drugs containing a pyridine ring were approved for CNS-related conditions, including migraines, Parkinson's disease, and insomnia. rsc.org The use of intermediates like this compound is central to the development pipelines targeting these complex diseases.
The utility of this compound extends to the broader development of various biologically active compounds. chemimpex.com Its structure allows for its incorporation into molecules designed to interact with biological systems, leading to potential new pharmaceuticals and agrochemicals. chemimpex.com The pyridine ring itself is a component in over 7,000 drug molecules of medicinal importance and is found in natural products like vitamins and alkaloids. nih.govrsc.org The synthesis of novel derivatives from this intermediate contributes to the exploration of new therapeutic strategies and the understanding of complex biological pathways. chemimpex.com
The pyridine ring system is one of the most widely used heterocyclic scaffolds in drug design, valued for its significant impact on pharmacological activity. nih.govresearchgate.net An analysis of drugs approved by the US FDA reveals a substantial number of pharmaceuticals built upon a pyridine framework. rsc.orgnih.gov These drugs are employed to treat a wide array of diseases, underscoring the chemical and therapeutic versatility of the pyridine moiety. nih.govnih.gov
Table 1: Examples of Clinically Approved Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
| Abiraterone Acetate | Prostate Cancer |
| Isoniazid | Tuberculosis |
| Piroxicam | Arthritis (NSAID) |
| Tacrine | Alzheimer's Disease |
| Delavirdine | HIV/AIDS Antiviral |
| Omeprazole | Ulcers |
| Pyridostigmine | Myasthenia Gravis |
This table provides examples of the diverse applications of pyridine-containing compounds in medicine. nih.gov
Catalysis
Beyond its role in pharmaceuticals, this compound is a valuable compound in the field of catalysis. Its structural features allow it to participate in the formation of sophisticated catalytic systems.
The compound is effectively used in the preparation of ligands for metal complexes that function as catalysts in a variety of chemical reactions. chemimpex.comrsc.org The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxymethyl and carbaldehyde groups can act as donor sites, allowing the molecule to bind to a metal center. chemimpex.com This ability to form stable complexes with metals makes it a valuable component in coordination chemistry and materials science. chemimpex.com Pyridine and its derivatives are well-established ligands in transition metal chemistry, where they can influence the reactivity and selectivity of the metal catalyst. wikipedia.org The specific structure of this compound allows for the design of tailored ligands that can facilitate specific catalytic transformations. chemimpex.com
Hydrazone Derivatives as Catalysts in Organic Reactions
Hydrazone derivatives of aldehydes and ketones are a class of compounds known for their diverse biological and chemical applications, including their use as catalysts in organic synthesis. The reaction of this compound with hydrazides yields hydrazone ligands that can coordinate with metal ions to form complexes with catalytic activity.
One notable example involves a Barium(II) complex with a pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligand. This complex has demonstrated catalytic activity in the aerobic oxidation of benzyl (B1604629) alcohol. researchgate.net The study revealed that the complex acts as an effective catalyst under specific temperature and solvent conditions, showcasing the potential of such derivatives in oxidation reactions.
Table 1: Catalytic Performance of Ba(II)-Hydrazone Complex in Benzyl Alcohol Oxidation researchgate.net
| Entry | Temperature (°C) | Time (h) | Solvent | Conversion (%) | Selectivity for Benzaldehyde (%) |
| 1 | 110 | 6 | Toluene | 21 | 15 |
| 2 | 130 | 6 | Toluene | 33 | 11 |
| 3 | 130 | 4 | 1,4-Dioxane | 38 | 8.2 |
| 4 | 130 | 6 | 1,4-Dioxane | 45 | 4.5 |
The broader class of hydrazone derivatives is recognized for its catalytic potential in various organic reactions, largely due to the presence of imine (-C=N-), amine (-NH-), and amide (-CO-NH-) functionalities which can act as active coordination sites for metal ions. dergipark.org.tr While specific studies focusing solely on hydrazones of this compound are emerging, the established catalytic utility of related pyridine-hydrazone complexes points to a promising area of research. dergipark.org.trnih.govnih.gov
Materials Science
The ability of this compound to form stable complexes with a variety of metal ions makes it a valuable precursor in materials science. chemimpex.com Its derivatives are utilized in the synthesis of ligands for metal complexes and in the development of functional nanomaterials.
The pyridine nitrogen and the aldehyde oxygen of this compound, along with the hydroxyl group, provide multiple coordination sites for metal ions. This facilitates the formation of stable and structurally diverse metal complexes. These complexes are foundational in the construction of advanced materials such as Metal-Organic Frameworks (MOFs). chemimpex.comnih.govresearchgate.net
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, including their pore size, surface area, and catalytic activity, can be tuned by modifying the organic linker. Pyridine-based ligands are frequently employed in MOF synthesis due to their rigid structure and strong coordination ability. nih.govresearchgate.net Ligands derived from this compound can introduce additional functionality into the MOF structure, such as catalytic sites or recognition elements. The synthesis of such materials often involves solvothermal or hydrothermal methods where the metal salt and the organic linker are reacted in a suitable solvent at elevated temperatures. nih.govscirp.org
Functional nanomaterials, such as quantum dots (QDs) and other nanoparticles, are at the forefront of materials science research due to their unique size-dependent properties. The surface of these nanomaterials can be functionalized with organic molecules to enhance their stability, solubility, and to impart specific functionalities. researchgate.netdntb.gov.ua
This compound and its derivatives can be used to functionalize the surface of nanoparticles. The pyridine ring can interact with the nanoparticle surface, while the aldehyde and hydroxymethyl groups provide reactive handles for further modification or for directing the self-assembly of the nanoparticles. researchgate.net For instance, the aldehyde group can react with amines on a biomolecule to form an imine bond, thus attaching the biomolecule to the nanoparticle surface. This strategy is crucial for the development of targeted drug delivery systems and biosensors. dntb.gov.ua While direct applications of this compound in this area are still being explored, the principles of nanoparticle functionalization strongly suggest its potential utility. researchgate.netdntb.gov.ua
Biochemical Research
The reactivity of the aldehyde group and the coordinating ability of the pyridine ring make this compound a molecule of interest in biochemical research, particularly in studies related to enzyme activity. chemimpex.com
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov These enzymes play a crucial role in various metabolic pathways and detoxification processes. The substrate specificity of ALDHs is broad, and they can act on a variety of aliphatic and aromatic aldehydes.
Research on the nicotine-degrading pathway in Agrobacterium tumefaciens has identified an NAD-specific aldehyde dehydrogenase that catalyzes the oxidation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.gov This substrate shares structural similarities with this compound, suggesting that the latter could also be a substrate or inhibitor for this or other ALDHs. The study of such interactions can provide valuable insights into the mechanism of enzyme action and the metabolic fate of pyridine-containing compounds. Furthermore, the enzymatic oxidation of related compounds, such as 2,6-bis(hydroxymethyl)pyridine, has been investigated as a green chemistry approach to synthesizing valuable pyridine derivatives. rsc.org
Analytical Chemistry
In analytical chemistry, compounds with specific functional groups are often used as standards, derivatizing agents, or as key components in the development of analytical methods. The distinct chemical properties of this compound make it suitable for various analytical applications.
Hydrazone derivatives, which can be readily synthesized from this compound, are widely used as spectrophotometric reagents for the detection of metal ions. dergipark.org.trresearchgate.net The formation of a colored complex between the hydrazone and a metal ion allows for the quantitative determination of the metal ion concentration using UV-Vis spectroscopy. The pyridine and hydrazone moieties can act as a chelating system, forming stable and colored complexes with various metal ions.
Furthermore, pyridine derivatives are often analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific methods for this compound are not extensively detailed in readily available literature, the general analytical procedures for pyridine aldehydes are applicable. These methods are crucial for quality control in the synthesis and for the quantification of these compounds in various matrices.
Use in Analytical Techniques such as Chromatography
While pyridine-based compounds are utilized in chromatography, for instance as derivatization reagents to enhance the detection of analytes, specific documented applications of this compound in this capacity are not extensively reported in peer-reviewed literature. The inherent reactivity of its aldehyde group could, in principle, be exploited for derivatizing primary and secondary amines, thereby improving their chromatographic separation and detection. However, detailed research studies focusing on this particular application are limited.
It is more common to find chromatographic methods developed for the analysis and separation of pyridine-2-carbaldehyde derivatives themselves. For example, methods using High-Performance Liquid Chromatography (HPLC) with reverse-phase columns have been described for the separation of related compounds like 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde. sielc.com Such methodologies indicate that the chromatographic behavior of this class of compounds is well-understood, though it does not constitute a use of the title compound as an analytical tool for other substances.
Hydrazone Derivatives for Detection of Metal Ions, Anions, and Organic Molecules
The aldehyde functional group of this compound is readily condensed with hydrazides to form hydrazone derivatives. These derivatives are a significant class of compounds in analytical chemistry, often designed as chemosensors for various analytes due to their ability to form stable complexes, which can result in a measurable optical or electrochemical signal. nih.govdergipark.org.tr
Detection of Metal Ions
Hydrazone derivatives of this compound have been synthesized and investigated for their ability to form complexes with metal ions. The nitrogen and oxygen atoms within the hydrazone and the pyridine ring act as donor sites, allowing for the coordination of metal cations.
One notable area of research involves the synthesis of ditopic pyrimidine-hydrazone strands where this compound is a key building block. These molecular strands are designed to self-assemble in the presence of specific metal ions. For instance, a ligand incorporating the this compound moiety has been used in metal complexation studies with Lead(II) and Zinc(II). researchgate.net The terminal hydroxymethyl groups on these ligands can influence the structure and stability of the resulting metal complexes. researchgate.net The formation of these complexes can be monitored using techniques like NMR spectroscopy, providing insights into the self-assembly process controlled by the metal ions. researchgate.net
| Metal Ion | Ligand System | Complexation Feature | Analytical Technique |
| Pb(II) | Pyrimidine-hydrazone strand with terminal hydroxymethyl groups | Metal-controlled self-assembly | NMR Spectroscopy |
| Zn(II) | Pyrimidine-hydrazone strand with terminal hydroxymethyl groups | Metal-controlled self-assembly | NMR Spectroscopy |
Detection of Anions and Organic Molecules
The broader class of hydrazone-based chemosensors is well-known for its application in the detection of anions and small organic molecules. nih.govresearchgate.net The sensing mechanism often involves hydrogen bonding interactions between the N-H proton of the hydrazone and the target anion, or specific reactions with organic molecules, leading to a change in color or fluorescence. nih.govresearchgate.net
However, specific research detailing the synthesis of hydrazone derivatives directly from this compound for the explicit purpose of detecting anions or organic molecules is not prominently featured in the existing scientific literature. While hydrazones derived from other pyridine aldehydes have been explored for these applications, the influence of the 6-(hydroxymethyl) group on the sensing properties, such as selectivity and sensitivity towards specific anions or organic analytes, remains an area requiring further investigation.
Q & A
Q. What are the established synthetic routes for 6-(Hydroxymethyl)pyridine-2-carbaldehyde?
The compound can be synthesized via a whole-cell biocatalytic process using engineered microbial systems. For example, a one-pot biotransformation involving oxidation steps produces this compound (compound 5) alongside intermediates like 6-methyl-2-pyridinecarbaldehyde (compound 3) and carboxylic acid derivatives. The process leverages enzymatic cascades to achieve regioselective oxidation of pyridine derivatives .
Q. How can researchers confirm the identity of this compound after synthesis?
Analytical methods such as HPLC with UV detection are commonly employed. However, due to co-elution issues with structurally similar by-products (e.g., compound 3), complementary techniques like high-resolution mass spectrometry (HRMS) or NMR spectroscopy are recommended to resolve ambiguities. For instance, -NMR can distinguish aldehyde protons (δ 9–10 ppm) from hydroxymethyl groups (δ 4–5 ppm) .
Q. What are the typical by-products formed during its biocatalytic synthesis?
Key by-products include 6-methyl-2-pyridinecarbaldehyde (compound 3), 6-methyl-2-pyridinecarboxylic acid (compound 4), and compound 6 (exact structure unspecified in evidence). These arise from incomplete oxidation or over-oxidation of intermediates. Monitoring reaction progress via time-resolved HPLC can help identify these species .
Advanced Research Questions
Q. What strategies resolve co-elution challenges in HPLC analysis of this compound?
Co-elution with compound 3 can be mitigated by optimizing chromatographic conditions:
- Column selection : Use polar-embedded or HILIC columns to enhance separation of hydrophilic aldehydes.
- Mobile phase : Adjust pH or incorporate ion-pairing agents (e.g., trifluoroacetic acid) to alter retention times.
- Hyphenated techniques : LC-MS/MS provides definitive identification via fragmentation patterns .
Q. How can reaction conditions be optimized to minimize by-product formation during biocatalytic synthesis?
Critical parameters include:
- Substrate feeding rate : Controlled addition of precursor (e.g., 2,6-bis(hydroxymethyl)pyridine) reduces accumulation of intermediates.
- Enzyme activity : Use of NAD(P)H regeneration systems improves oxidation efficiency.
- pH and temperature : Maintaining mild conditions (pH 7–8, 25–30°C) stabilizes aldehyde groups against over-oxidation to carboxylic acids .
Q. What mechanistic insights explain the selectivity of oxidation steps in the biocatalytic pathway?
The selectivity is governed by the substrate specificity of alcohol dehydrogenases and oxidases in the microbial system. For example, regioselective oxidation of the hydroxymethyl group at the pyridine 6-position likely results from steric and electronic interactions within the enzyme’s active site. Computational docking studies could further elucidate these interactions .
Methodological Considerations
| Parameter | Recommendation | Rationale |
|---|---|---|
| HPLC Column | Polar-embedded C18 or HILIC | Enhances separation of polar aldehydes |
| Detection | UV (260–280 nm) + HRMS | Confirms molecular weight and purity |
| Synthesis pH | 7.0–7.5 | Prevents acid-catalyzed degradation |
| Reaction Time | 12–24 hours | Balances yield and by-product suppression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
